Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate
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Overview
Description
Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate is a compound belonging to the piperidine family, which is a class of heterocyclic amines. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is characterized by a piperidine ring substituted with a hydroxy group, a phenylethyl group, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of primary amines with diols catalyzed by a Cp*Ir complex, which yields cyclic amines in good to excellent yields . Another method involves the chlorination of amino alcohols using SOCl2, followed by cyclization . Additionally, microwave irradiation can be used for the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and catalytic processes to ensure high yields and scalability. For example, the use of Grignard reagents in continuous flow reactions can produce enantioenriched α-substituted piperidines efficiently . The combination of chiral ligands and rhodium catalysts also enables the enantioselective synthesis of piperidines in a one-pot procedure .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring with one nitrogen atom.
2-Piperidinone: A piperidine derivative with a ketone group.
Icaridin: A piperidine-based insect repellent
Uniqueness
Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy, phenylethyl, and ester groups allows for diverse chemical reactivity and potential biological activities not seen in simpler piperidine derivatives .
Properties
CAS No. |
828700-53-4 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-19-15(18)16-11-14(17)10-9-13(16)8-7-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3 |
InChI Key |
QZFZVWXTIFBJEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC(CCC1CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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